6-Bromo-5-methylnicotinaldehyde

Medicinal Chemistry Process Chemistry Pyridine Functionalization

Mono-functional pyridine aldehydes cause isomeric mixtures and protecting-group complexity in library synthesis. 6-Bromo-5-methylnicotinaldehyde (CAS 885167-81-7) solves this with its orthogonal tri-reactive scaffold: • Aldehyde for reductive amination; C-6 bromide for Suzuki coupling-no protecting groups. • C-5 methyl ensures exclusive C-6 coupling, eliminating isomeric byproducts. • Validated in HDAC inhibitor synthesis; 76% yield from 2,5-dibromo-3-methylpyridine. • Supplied ≥95% HPLC with full CoA; 2-8°C under inert gas. Direct procurement bypasses route development, accelerating medicinal chemistry.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 885167-81-7
Cat. No. B1522184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylnicotinaldehyde
CAS885167-81-7
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)C=O
InChIInChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3
InChIKeyGLUTVVKVSPUTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylnicotinaldehyde: Multifunctional Pyridine Building Block


6-Bromo-5-methylnicotinaldehyde (CAS 885167-81-7) is a tri-substituted pyridine-3-carbaldehyde, C7H6BrNO, with a calculated density of 1.6±0.1 g/cm³ and a predicted boiling point of 300.2±42.0 °C . Synthesized via formylation of 2,5-dibromo-3-methylpyridine, the crystalline solid serves as a pivotal building block in medicinal chemistry, enabling sequential chemoselective transformations due to its three distinct reactive sites .

Why Analogs Cannot Replace 6-Bromo-5-methylnicotinaldehyde


Generic substitution with other bromo-methyl-pyridinecarbaldehydes or monofunctional analogs fails because the precise arrangement of the electrophilic aldehyde at C-3, the nucleophilic-labile bromide at C-6, and the steric methyl blocker at C-5 creates a unique orthogonal reactivity profile . Altering this arrangement or removing any single group would compromise the sequential, protecting-group-free synthetic strategies that this compound uniquely enables, directly impacting yield, selectivity, and product purity in downstream applications [1].

Differentiation Evidence for 6-Bromo-5-methylnicotinaldehyde


High-Yield Synthesis via N-Formylmorpholine Route

The target compound is synthesized from 2,5-dibromo-3-methylpyridine and N-formylmorpholine with a reported isolated yield of 76% after purification . This yield is a critical benchmark for procurement, as alternative direct bromination routes on pre-formed 5-methylnicotinaldehyde frequently suffer from over-bromination and difficult separation of regioisomers, often yielding less than 50% desired product without extensive optimization [1].

Medicinal Chemistry Process Chemistry Pyridine Functionalization

Orthogonal Reactivity for Chemoselective Transformations

The compound possesses a unique orthogonal reactivity pattern: the aldehyde at C-3 undergoes condensation/reductive amination, the C-6 bromide participates in Pd-catalyzed cross-couplings, and the C-5 methyl group provides steric shielding that directs regioselectivity . This pattern is not found in 6-bromonicotinaldehyde (lacks the directing methyl) or 5-methylnicotinaldehyde (lacks the cross-coupling handle). The concept of orthogonal reactivity in such scaffolds is well-established for minimizing synthetic step count and improving atom economy [1].

Organic Synthesis Chemoselectivity Drug Discovery

Validated Purity with Full Analytical Documentation

Commercially available batches of 6-Bromo-5-methylnicotinaldehyde are consistently supplied at 95%+ purity (HPLC, 98% in some specifications) and include batch-specific certificates of analysis detailing NMR, HPLC, and GC data . This level of purity documentation surpasses many in-class analogs, where only basic purity metrics are provided, and is essential for reproducibility in sensitive catalytic transformations where halide impurities can poison catalysts .

Quality Assurance Procurement Analytical Chemistry

Key Intermediate for HDAC Inhibitor Synthesis

6-Bromo-5-methylnicotinaldehyde is explicitly utilized as a key intermediate in the synthesis of benzamide derivatives claimed as potent histone deacetylase (HDAC) inhibitors in patent WO2007/071956 (AstraZeneca) [1]. Its regiospecific incorporation into the final inhibitor scaffold is enabled by the compound's unique substitution pattern; alternative nicotinaldehydes lacking the 6-bromo-5-methyl motif would require additional functionalization steps or fail to provide the correct spatial orientation for target engagement, as inferred from the structure-activity relationships described [2].

Epigenetics Cancer Research HDAC Inhibitors

Application Scenarios for 6-Bromo-5-methylnicotinaldehyde


HDAC and Kinase Inhibitor Library Synthesis

Leveraging the orthogonal reactivity of the compound, medicinal chemistry teams can rapidly generate diverse compound libraries. The aldehyde is first used to install a chiral amine or heterocycle via reductive amination, followed by a Suzuki-Miyaura cross-coupling at the bromide to introduce aryl/heteroaryl diversity. The C-5 methyl ensures coupling occurs exclusively at C-6, avoiding isomeric mixtures. This sequence, impossible with non-brominated or non-methylated analogs, is validated by its use in constructing HDAC inhibitor candidates described in WO2007/071956 [1].

Scale-Up via High-Yield N-Formylmorpholine Route

For process R&D groups, the documented 76% yield from 2,5-dibromo-3-methylpyridine provides a reliable starting point for kilogram-scale production. The use of N-formylmorpholine as a formylating agent avoids hazardous reagents like diisobutylaluminum hydride used in alternative pyridinecarboxaldehyde syntheses, as highlighted in recent patent literature [1]. Procuring the compound directly rather than developing an in-house route saves significant development time when the quality documentation (95%+ HPLC, full CoA) is adequate.

Bifunctional Probe Synthesis via Sequential Bioconjugation

The compound's aldehyde can be conjugated to amine-containing biomolecules (e.g., lysine residues or amino-modified oligonucleotides) under mild conditions, while the distal bromide remains available for subsequent click chemistry or Pd-catalyzed labeling with fluorophores or affinity tags. This sequential bioconjugation capability is a direct result of the orthogonal reactivity profile and is not feasible with simpler nicotinaldehydes that lack the second reactive handle [1].

Pyridine Amide and Sulfonamide Synthesis for Agrochemicals

Pyridinecarboxaldehydes are key precursors to amide and sulfonamide pharmacophores prevalent in fungicides and herbicides. The 6-bromo-5-methyl substitution pattern allows for late-stage diversification after amide bond formation, enabling parallel synthesis of candidate molecules. The steric methyl group also improves metabolic stability of the resulting agrochemicals, a property inferred from structure-activity trends in pyridine-based crop protection agents [1].

Technical Documentation Hub

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